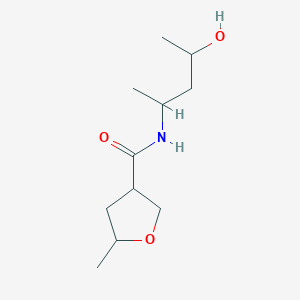
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant interest in scientific research. It is a pyrrolidine-based compound that is synthesized through a multi-step process. This compound has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by modulating the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound may increase the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic properties. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments include its potential as a treatment for neurodegenerative diseases and its ability to modulate the activity of enzymes and receptors in the body. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its mechanism of action.
未来方向
There are many future directions for the research of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Some of these directions include further studies on its potential as a treatment for neurodegenerative diseases, its ability to modulate the activity of enzymes and receptors in the body, and its potential as an inhibitor of cancer cell growth. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its potential applications in various fields of science.
合成方法
The synthesis of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 5-methylfurfural, which is converted to 5-methylfuran-3-carboxylic acid through a series of reactions. The resulting product is then further converted to this compound through the addition of a trifluoromethyl group and a pyrrolidine ring.
科学研究应用
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential as an inhibitor of cancer cell growth.
属性
IUPAC Name |
1-(5-methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7-4-8(5-20-7)9(17)16-3-2-11(6-16,10(18)19)12(13,14)15/h4-5H,2-3,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHUNZDYXOLRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)


![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

